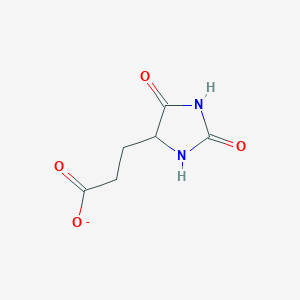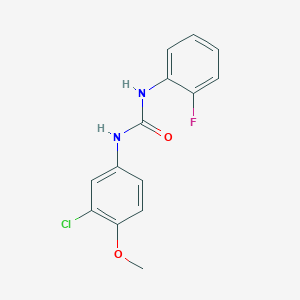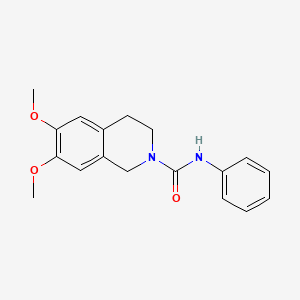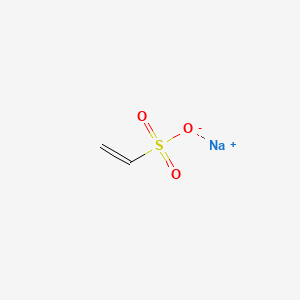
Sodium ethenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ethenesulfonate is an organic compound that is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology. It is a colorless, water-soluble compound with a molecular formula of C2H4SO3Na. This compound is also known as sodium ethanesulfonate, sodium ethylsulfonate, and sodium ethanesulfonate. It is a member of the sulfonate family and is used as a surfactant, detergent, and emulsifier.
Wissenschaftliche Forschungsanwendungen
Photoluminescence and Thermal Properties
Sodium ethene-bis-nitrobenzenesulfonate shows potential in photoluminescence due to increased rigidity and conjugation effect in its aromatic system. Coordination interactions of metal atoms to ligands result in red-shifting of emission wavelength, suggesting applications in luminescent materials (Yu, Qian, & Wang, 2012).
Intermediate for Gemini Surfactant
2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium, an intermediate for Gemini surfactant, was synthesized from ethenesulfonic sodium. This process is suitable for industrialization, indicating the use of sodium ethenesulfonate in surfactant production (Xing Ya-cheng, 2007).
Organic Electronics and Biomaterial Coatings
Studies on poly(3,4-ethylenedioxythiophene) doped with this compound-related compounds reveal its application in organic electronics and biomaterial coatings. The incorporation of various counterions, including sodium-based ones, impacts the electrical properties and chemical stability of these materials, crucial for biomedical applications (Spanninga, Martin, & Chen, 2009).
Conducting Polymer in Electronic Devices
Sodium ions in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) significantly influence its electrical and optical properties, and colloidal stability. This has implications for the use of this compound in the synthesis of conducting polymers for transparent and flexible electronic devices (Cho et al., 2018).
Thermally Curable Conductive Films
The copolymerization of sodium 4-styrenesulfonate and N-(methylol acrylamide) forms thermally curable copolymers with enhanced weather stability and water resistance. This finding suggests the application of this compound in developing conductive films with improved properties (Yin, Lee, & Chiu, 2011).
Thermoelectric Properties in Films
This compound derivatives are used to optimize the thermoelectric properties of poly(ethylene dioxythiophene):poly(styrenesulfonate) thin films, indicating its role in renewable energy generation from waste heat (Saxena et al., 2018).
Conductivity Enhancement of Conducting Films
Treatment with sodium-based salts, such as this compound, significantly enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films, crucial for applications in electronic devices (Xia & Ouyang, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium ethenesulfonate can be synthesized by the reaction of ethenesulfonic acid with sodium hydroxide.", "Starting Materials": ["Ethenesulfonic acid", "Sodium hydroxide"], "Reaction": [ "Add ethenesulfonic acid to a reaction flask", "Slowly add sodium hydroxide to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated sodium ethenesulfonate", "Wash the product with cold water", "Dry the product in a desiccator" ] } | |
| 3039-83-6 | |
Molekularformel |
C2H4NaO3S |
Molekulargewicht |
131.11 g/mol |
IUPAC-Name |
sodium;ethenesulfonate |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5); |
InChI-Schlüssel |
WCBBLESOBVCMFC-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C=CS(=O)(=O)O.[Na] |
| 3039-83-6 9002-97-5 |
|
Physikalische Beschreibung |
Liquid 10-30% Aqueous solution: Liquid; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
9002-97-5 |
Synonyme |
ethylenesulfonic acid polymer lyapolate lyapolate ammonium salt lyapolate sodium lyapolate sodium salt poly(sodium vinyl sulfonate) poly(vinyl sulfonic acid) poly(vinylsulfonic acid) polyethylene sulfonate polyvinyl sulfonic potassium polyvinylsulfonic acid PVS acid sodium apolate U 9843 U-9843 U9843 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-6-[2-oxo-2-(1-pyrrolidinyl)ethyl]-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1231846.png)
![6-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-5-thieno[2,3-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1231847.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1231848.png)
![5-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylidene-4-imidazolidinone](/img/structure/B1231851.png)

![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B1231854.png)
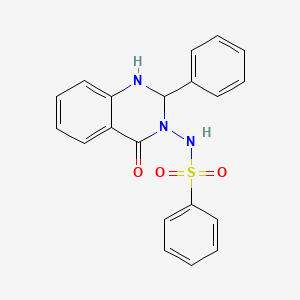
![2-(1,3-benzothiazol-2-ylthio)-N-[2-hydroxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1231856.png)
![3,4,6-Trimethoxy-5-oxo-8-benzo[7]annulenecarboxylic acid methyl ester](/img/structure/B1231862.png)
![2-[[6-Amino-2-[3-(dimethylamino)propylamino]-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1231864.png)

